molecular formula C21H19N3O2S B2949990 N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049422-85-6

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2949990
CAS No.: 1049422-85-6
M. Wt: 377.46
InChI Key: FQFHOUCXNOWKJO-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic small molecule based on the imidazo[2,1-b][1,3]thiazole scaffold, a heterocyclic system of significant interest in modern medicinal chemistry . This compound is presented for research purposes to investigate the biological activity of this class of fused heterocycles. The core imidazo[2,1-b]thiazole structure is a privileged scaffold in drug discovery, known for displaying a wide range of biological activities . Recent scientific literature highlights that analogues of this structure, particularly carboxamide derivatives, have demonstrated promising antimycobacterial activity and are investigated as potential inhibitors of Mycobacterium tuberculosis Pantothenate synthetase (PS), a crucial enzyme for the pathogen's survival . Other reported activities for the imidazo[2,1-b]thiazole chemotype include antibacterial, antifungal, anticancer, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a 4-methoxyphenyl group at the 6-position and an N-benzyl-N-methylcarboxamide at the 3-position, is designed to explore structure-activity relationships (SAR) and optimize binding interactions with biological targets. Research Applications: • Lead compound in infectious disease research, particularly against tuberculosis. • Tool molecule for studying the inhibition of bacterial pantothenate synthetase. • Core scaffold for the synthetic elaboration and exploration of novel bioactive heterocycles. This product is intended for research and development use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHOUCXNOWKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the benzyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and methoxyphenyl halides, respectively.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, methoxyphenyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide can be contextualized against related imidazothiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Name Molecular Formula Key Substituents Structural Features Notes References
This compound C₃₀H₂₆N₄O₂S - 6-position: 4-methoxyphenyl
- 3-position: N-benzyl-N-methyl carboxamide
Fully unsaturated core; lipophilic substituents enhance membrane permeability. No direct biological data; structural analogs suggest potential kinase inhibition.
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (SCXFQAUZWGZVBX-UHFFFAOYSA-N) C₂₀H₁₆N₄O₄S - 6-position: 3-nitrophenyl
- 2-position: carboxamide with N-(4-methoxyphenyl)
Nitro group introduces electron-withdrawing effects; methyl at carboxamide reduces steric bulk. Nitro group may confer redox activity or toxicity.
3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (CAS 75967-66-7) C₁₄H₁₃N₃OS - 3-position: 4-methoxyphenyl
- Core: 5,6-dihydro (partially saturated)
Saturated core reduces aromaticity; methoxy enhances solubility. Dihydro derivatives may exhibit altered metabolic stability.
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 946302-00-7) C₂₀H₁₅ClF₃N₃OS - 6-position: 4-chlorophenyl
- 5-position: trifluoromethylbenzamide
Chloro and trifluoromethyl groups enhance electronegativity and lipophilicity. Halogenated analogs often target parasitic or microbial enzymes.

Key Structural and Functional Insights

Substituent Position and Electronic Effects: The 4-methoxyphenyl group at position 6 in the target compound contrasts with the 3-nitrophenyl (electron-withdrawing) in SCXFQAUZWGZVBX-UHFFFAOYSA-N and 4-chlorophenyl (halogenated) in CAS 946302-00-7 . The N-benzyl-N-methyl carboxamide substituent in the target compound increases steric bulk compared to simpler carboxamides (e.g., N-(4-methoxyphenyl) in SCXFQAUZWGZVBX-UHFFFAOYSA-N), which may influence binding specificity .

Biological Implications :

  • Halogenated derivatives (e.g., CAS 946302-00-7) are common in antimicrobial agents due to their electronegative properties .
  • Nitro groups (e.g., in SCXFQAUZWGZVBX-UHFFFAOYSA-N) may confer redox activity but raise toxicity concerns .
  • The target compound’s methoxy and benzyl groups suggest a balance between solubility and membrane permeability, critical for central nervous system (CNS) penetration or kinase inhibition.

Biological Activity

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 422.5 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various strains of bacteria.

Case Study: Antitubercular Activity

A study reported that certain imidazo-thiazole derivatives showed promising antitubercular activity with IC50 values as low as 2.03 μM against Mycobacterium tuberculosis (Mtb) . While specific data on this compound is limited, the structural similarity suggests potential efficacy against Mtb.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly influence the compound's anticancer activity.

Findings from Related Compounds

Research has shown that N-benzyl substituted thiazoles exhibit varying degrees of anticancer activity. For example, certain derivatives demonstrated significant inhibition of cell proliferation in colon cancer cells (HT-29) after 72 hours of treatment . The presence of specific substituents on the thiazole ring was found to enhance lipophilicity and cellular uptake, contributing to improved anticancer efficacy.

Summary of Biological Activities

Activity Target IC50/Effectiveness Reference
AntitubercularMycobacterium tuberculosisIC50 as low as 2.03 μM
AnticancerColon cancer cells (HT-29)Significant inhibition noted
AntimicrobialVarious bacterial strainsMIC values ranging from 50–200 μg/mL

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Membrane Disruption : Certain thiazole derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with DNA Replication : Some studies suggest that these compounds may interfere with DNA synthesis in rapidly dividing cancer cells.

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., DEPT-135 in distinguishes CH2 groups).
  • Dynamic Effects : Temperature-controlled experiments reduce signal broadening in DMSO-d6.
  • DFT Calculations : Validates chemical shift assignments (e.g., used DFT to correlate experimental and theoretical shifts) .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

  • Antioxidant Activity : DPPH radical scavenging (60–97% inhibition for analogs in ).
  • Cytotoxicity : NCI’s 60-cell line panel (e.g., log GI50 < -8.00 for prostate cancer in ).
  • Antimicrobial Screening : Agar diffusion assays against bacterial/fungal strains .

How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?

Q. Advanced

  • Methoxy Groups : Enhance antioxidant activity (92% DPPH inhibition in ) via radical stabilization.
  • Halogens (e.g., F, Cl) : Improve membrane permeability and cytotoxicity (e.g., 4-fluorophenyl derivatives in show 89% inhibition).
  • SAR Studies : Docking () correlates substituent size with target binding (e.g., bulky groups reduce CYP3A4 inhibition in ) .

What computational tools aid in crystallographic analysis of this compound?

Q. Basic

  • SHELX Suite : SHELXL for refinement, SHELXD for phase solution ().
  • WinGX : Integrates SIR97 for direct methods ().
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry () .

What strategies validate molecular docking predictions for imidazothiazole derivatives?

Q. Advanced

  • Consensus Scoring : Combine AutoDock Vina, Glide, and GOLD to reduce false positives.
  • MD Simulations : Validate stability (RMSD < 2 Å over 100 ns).
  • Experimental Cross-Check : Compare docking poses with enzyme inhibition data (e.g., CYP3A4 IC50 in ) .

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